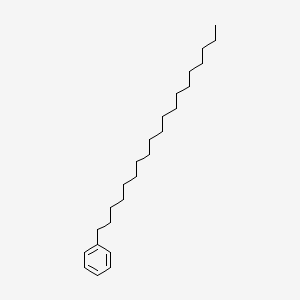

Nonadecylbenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

nonadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h18,20-21,23-24H,2-17,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWJJBRTHGGZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880214 | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29136-19-4, 70356-32-0 | |

| Record name | Nonadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29136-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, nonadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029136194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, nonadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenylnonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, C14-26-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Hydrocarbon Research

Aromatic hydrocarbons, fundamentally characterized by the presence of conjugated pi electron systems typically found in benzene rings, form a vast and important class of organic compounds. Research in this area spans synthesis, reaction mechanisms, physical properties, and diverse applications. Nonadecylbenzene, as a long-chain alkylbenzene, fits within this broad category. Studies on alkylbenzenes, in general, are relevant to understanding the behavior of this compound, particularly concerning their physical properties and synthesis routes like Friedel-Crafts alkylation researchgate.net. Research on linear alkylbenzenes (LAB), often used as precursors for surfactants, provides a broader context for the industrial relevance and environmental considerations associated with this class of compounds echem-eg.comgiiresearch.com.

Significance in Specialized Chemical Investigations

Nonadecylbenzene's significance in specialized chemical investigations stems from its particular molecular structure. The long nonadecyl chain contributes significantly to its hydrophobic nature and influences its physical state, resulting in a relatively high melting point compared to shorter-chain alkylbenzenes ontosight.airesearchgate.net. This characteristic makes it relevant in studies exploring the properties of long-chain hydrocarbons and their phase behavior. For instance, research comparing the physical properties of n-nonadecane and n-nonadecylbenzene has investigated densities, refractive indices, and viscosities at temperatures near their melting points researchgate.net. Such studies contribute to a deeper understanding of how the presence of an aromatic ring affects the properties of long aliphatic chains.

Furthermore, derivatives of this compound, such as 5-nonadecylbenzene-1,3-diol (5-(n-Nonadecyl)resorcinol), have been identified in natural sources and are subjects of investigation in fields like natural product chemistry and analytical chemistry nih.govplantaedb.comsigmaaldrich.com. The study of these derivatives highlights the potential for this compound as a structural motif in more complex biologically relevant molecules.

Overview of Key Research Domainvolving Nonadecylbenzene

Catalytic Alkylation Approaches

The formation of alkylbenzenes primarily relies on alkylation reactions, where an alkyl group is transferred to an aromatic ring. Catalysis plays a crucial role in facilitating these transformations efficiently and selectively.

Friedel-Crafts Alkylation Variants for Long-Chain Alkylbenzenes

The Friedel-Crafts alkylation is a cornerstone reaction for synthesizing alkylbenzenes, involving the reaction of an alkyl halide or alkene with an aromatic hydrocarbon in the presence of a Lewis acid catalyst mt.comwikipedia.org. For the synthesis of long-chain alkylbenzenes like this compound, traditional Friedel-Crafts conditions using catalysts such as AlCl₃ or HF have been employed virginia.eduresearchgate.net. These processes typically involve the formation of a carbocation intermediate, which then attacks the aromatic ring mt.com.

However, a significant challenge in applying traditional Friedel-Crafts alkylation to long-chain alkyl halides (three or more carbon atoms) is the propensity for carbocation rearrangement blogspot.com. This can lead to the formation of branched isomers, where the phenyl group is attached to an internal carbon of the alkyl chain, rather than the desired linear product (1-phenylalkane) virginia.edublogspot.com. For instance, alkylation with a C19 alkyl halide could yield a mixture of isomers with the benzene ring at the 2-, 3-, or other internal positions of the nonadecyl chain, in addition to the less favored 1-phenylnonadecane ontosight.ai.

Despite this limitation, Friedel-Crafts alkylation remains a relevant method, particularly with the development of modified catalysts and reaction conditions aimed at minimizing rearrangement and improving selectivity for linear products etsu.edu.

Heterogeneous Catalysis in Alkylbenzene Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as ease of separation from the reaction mixture and potential for recycling etsu.edualfa-chemistry.com. Various solid acid catalysts have been explored for the alkylation of benzene with long-chain olefins to produce linear alkylbenzenes (LABs), which include compounds structurally related to this compound researchgate.netresearchgate.net.

Zeolites are prominent examples of heterogeneous catalysts used in alkylbenzene synthesis due to their ordered porous structures, high surface area, and tunable acidity researchgate.netresearchgate.net. Different types of zeolites, such as HZSM-5, HZSM-12, HY, HFAU, BEA, and mordenite, have been investigated researchgate.netmdpi.com. Studies have shown that the activity and selectivity of zeolite catalysts are influenced by factors such as the Si/Al ratio, pore structure, and acidity researchgate.netmdpi.com. For example, Beta zeolites with 12-membered ring channels have demonstrated high selectivity for 2-LAB isomers in the alkylation of benzene with long-chain olefins researchgate.net.

Other heterogeneous catalysts explored include acidified and unacidified metal oxides supported on alumina, activated clays, and sulfated metal oxides researchgate.netetsu.eduwwjmrd.com. Research has focused on optimizing these catalysts to achieve high conversion of olefins and desired selectivity for linear alkylbenzenes researchgate.netwwjmrd.com.

Data from a study on the alkylation of benzene with 1-dodecene over different zeolite catalysts illustrates the varying performance:

| Catalyst Type | 1-Dodecene Conversion (%) | 2-Phenyl Isomer Selectivity (%) |

| DAY | 90 | 32 |

| HY | 100 | 27 |

| USHY | 50 | 26 |

This data indicates that while HY zeolite achieved complete conversion of 1-dodecene, DAY zeolite showed higher selectivity for the 2-phenyl isomer mdpi.com.

Homogeneous Catalysis in Alkylation Reactions

Homogeneous catalysts, which are in the same phase as the reactants, often offer high activity and selectivity due to well-defined active sites chinesechemsoc.org. While traditional homogeneous Friedel-Crafts catalysts like AlCl₃ and H₂SO₄ have drawbacks such as corrosivity and environmental concerns, newer homogeneous catalytic systems are being developed alfa-chemistry.com.

Transition metal complexes have emerged as important homogeneous catalysts for various alkylation reactions, including the alkylation of aromatic compounds virginia.eduacs.org. For instance, catalysts based on ruthenium (Ru), platinum (Pt), and rhodium (Rh) have been developed for the alkylation or alkenylation of arenes virginia.eduacs.org. Rh(I) complexes, for example, have been shown to catalyze the conversion of benzene and olefins virginia.edu.

Research in homogeneous catalysis also includes the development of systems for C-H alkylation reactions, which can offer more direct routes to alkylated products chinesechemsoc.org. Studies have explored the use of transition metals like palladium (Pd), cobalt (Co), and iron (Fe) in electrochemical homogeneous catalysis for C-H alkylation chinesechemsoc.org.

Homogeneous catalysis, particularly with transition metals, allows for fine-tuning of reaction parameters and can lead to high levels of chemo-, regio-, and enantioselectivity in organic synthesis chinesechemsoc.orgacs.org.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and utilize renewable resources solubilityofthings.com. Applying these principles to the synthesis of compounds like this compound is crucial for developing more environmentally friendly processes.

Key aspects of green chemistry relevant to alkylbenzene synthesis include the use of less hazardous catalysts and solvents, maximizing atom economy, and minimizing waste generation solubilityofthings.comigitsarang.ac.incnr.it.

While transition metals are effective catalysts, there is growing interest in utilizing more earth-abundant and less toxic non-transition metal catalysts for alkylation reactions rsc.org. This aligns with the green chemistry principle of designing safer chemicals and minimizing the use of hazardous substances acs.org.

Research is exploring the potential of non-precious metal-based catalysts, such as those based on nickel (Ni), iron (Fe), and manganese (Mn), in sustainable organic transformations, including alkylation reactions rsc.orgiitr.ac.in. The development of efficient non-transition metal catalysts for the alkylation of aromatic rings with long-chain hydrocarbons is an active area of research aimed at improving the sustainability of alkylbenzene production.

Atom economy is a measure of how efficiently the atoms of the reactants are incorporated into the final desired product solubilityofthings.comacs.orgoaji.net. Maximizing atom economy is a core principle of green chemistry aimed at minimizing waste generation igitsarang.ac.inkharagpurcollege.ac.in. In traditional synthesis routes, significant amounts of by-products can be formed, leading to waste solubilityofthings.comigitsarang.ac.in.

For the synthesis of this compound, a high atom economy process would ideally incorporate all the atoms of the benzene and the nonadecyl source (e.g., alkene or alkyl halide) into the final product, with minimal or no formation of unwanted side products igitsarang.ac.in. Catalytic methods, particularly those that avoid the use of stoichiometric reagents and minimize the formation of by-products, are crucial for achieving high atom economy igitsarang.ac.inacs.org.

Waste minimization in alkylbenzene synthesis also involves considering the entire process, including solvent usage, energy consumption, and the potential for recycling catalysts solubilityofthings.com. Utilizing greener solvents, developing energy-efficient reaction conditions, and designing recyclable catalytic systems are all important aspects of applying green chemistry principles to the synthesis of this compound and related compounds solubilityofthings.comcnr.it.

Non-Transition Metal Catalysis in Alkylation

Novel Reagents and Reaction Conditions for Alkylation

The classical Friedel-Crafts alkylation of benzene with long-chain alkyl halides or olefins is a fundamental approach to synthesizing alkylbenzenes. However, this method, often catalyzed by homogeneous Lewis acids like aluminum chloride (AlCl₃) or strong Brønsted acids such as hydrogen fluoride (HF), presents challenges related to catalyst handling, corrosivity, and the generation of undesirable byproducts, including branched isomers and polyalkylated products iitm.ac.intandfonline.comrsc.orgcrimsonpublishers.com.

Recent advancements have focused on the development and application of novel reagents and reaction conditions to overcome these limitations. Solid acid catalysts have emerged as promising alternatives to homogeneous catalysts, offering advantages in terms of ease of separation, reusability, and reduced environmental impact. Various zeolites, including Beta, USY, HY, MCM-41, and MWW, have been investigated for the alkylation of benzene with long-chain olefins (typically C₁₀-C₁₄) iitm.ac.inrsc.orgcapes.gov.brresearchgate.netscientific.netacs.org. Composite materials combining different zeolites, such as AlMCM-41/Beta zeolite composites, have shown improved catalytic activity and selectivity for specific isomers, such as 2-dodecylbenzene iitm.ac.incapes.gov.brresearchgate.net.

Acidic ionic liquids represent another class of novel catalysts explored for alkylbenzene synthesis. These catalysts can facilitate the alkylation of benzene with olefins and offer tunable properties and potential for use in biphasic reaction systems, allowing for facile catalyst separation and recycling researchgate.netresearchgate.net. Studies have investigated ionic liquids based on triethylamine hydrochloride modified with Lewis acids like AlCl₃ or FeCl₃ researchgate.netresearchgate.net.

Alternative alkylating agents and feedstocks are also being explored. For instance, synthesis gas (syngas) has been investigated as a new benzene alkylation reagent for the production of toluene and xylene researchgate.net. Additionally, biomass-derived furans, such as furan, methylfuran, and dimethylfuran, can be reacted with linear alkenes via Diels-Alder cycloaddition followed by acid-catalyzed dehydration to produce aromatic hydrocarbons, offering a potential green route to alkylbenzenes tandfonline.com.

Trifluoromethane sulfonic acid has also been studied as a catalyst for the alkylation of benzene with long-chain olefins, demonstrating high conversion rates under specific conditions crimsonpublishers.com. The choice of catalyst and reaction conditions significantly influences the conversion of the olefin, the selectivity towards monoalkylated products, and the distribution of isomers iitm.ac.incrimsonpublishers.comacs.org.

Top-Down and Bottom-Up Synthetic Strategies in Alkylbenzene Formation

In the context of alkylbenzene synthesis, "bottom-up" strategies typically refer to the construction of the alkylbenzene molecule from smaller precursor molecules. The most common bottom-up approach is the direct alkylation of benzene with a pre-formed long-chain alkylating agent, such as a linear α-olefin or an alkyl halide iitm.ac.intandfonline.comrsc.orgcrimsonpublishers.comacs.org. In this strategy, the carbon skeleton of the alkyl chain is already established in the reactant, and the synthesis involves forming the carbon-carbon bond between the alkyl chain and the benzene ring, usually via electrophilic aromatic substitution.

While the term "top-down" is less commonly applied directly to the synthesis of the alkylbenzene molecule itself in the provided search results, it is frequently used in materials science to describe the preparation of catalysts, such as hierarchical zeolites, which are crucial for controlling the outcome of alkylation reactions mdpi.com. Top-down approaches in catalyst synthesis involve modifying existing materials to create desired structures or properties, for example, by dealumination or desilication of zeolites to create hierarchical porosity mdpi.com. These catalyst design strategies indirectly impact alkylbenzene formation by providing optimized reaction environments that influence activity, selectivity, and isomer distribution.

Therefore, in the synthesis of long-chain alkylbenzenes like this compound, the primary molecular construction strategy is bottom-up, involving the coupling of benzene with a pre-synthesized C₁₉ alkyl chain precursor. However, the efficiency and selectivity of this bottom-up process are heavily influenced by the choice and design of catalysts, which themselves may be prepared using either top-down or bottom-up methods.

Controlled Synthesis of Specific Alkyl Chain Isomers

A significant challenge in the synthesis of long-chain alkylbenzenes via the alkylation of benzene with linear α-olefins is controlling the position of the phenyl group along the alkyl chain, leading to a mixture of positional isomers (e.g., 2-phenyl, 3-phenyl, 4-phenyl isomers, etc., for a given chain length). The distribution of these isomers critically affects the properties of derived products, such as the biodegradability and surfactant performance of linear alkylbenzene sulfonates crimsonpublishers.comgoogle.comgoogleapis.com. The 2-phenyl isomer is often particularly desired due to its favorable properties crimsonpublishers.comgoogle.com.

Controlling the isomer distribution is primarily achieved through the careful selection and modification of the catalyst and optimization of reaction conditions. Solid acid catalysts, particularly zeolites, play a crucial role in shape-selective catalysis, influencing which isomers are preferentially formed. The pore structure and acidity of the zeolite catalyst can dictate the accessibility of the olefin and the stability of the carbocation intermediates, thereby affecting the regioselectivity of the alkylation reaction rsc.orgcapes.gov.brresearchgate.net. Zeolites with one-dimensional frameworks, such as MOR and MTW, have shown higher selectivity for the 2-LAB isomer rsc.org.

Reaction conditions such as temperature, reactant molar ratios (e.g., benzene to olefin ratio), and the presence of promoters or inhibitors can also impact isomer distribution iitm.ac.incrimsonpublishers.comcapes.gov.brresearchgate.netgoogleapis.com. For instance, controlling the concentration of water in the feed or process stream has been identified as a method for controlling the 2-phenyl isomer content in linear alkylbenzenes produced using solid catalysts google.comgoogleapis.com. Higher benzene to olefin molar ratios typically favor monoalkylation and can influence isomer distribution capes.gov.bracs.orggoogleapis.com.

Research findings highlight the varying selectivity of different catalysts. For example, an AlMCM-41/Beta zeolite composite catalyst showed higher selectivity towards 2-dodecylbenzene compared to Al-MCM-41 or Beta zeolite alone capes.gov.brresearchgate.net. Trifluoromethane sulfonic acid catalysis of benzene alkylation with 1-decene resulted in a 2-LAB selectivity of 42.29% under specific conditions crimsonpublishers.com. Traditional homogeneous catalysts like AlCl₃ or HF typically yield products with lower 2-phenyl isomer content compared to many zeolite catalysts google.com.

The ability to control the synthesis to favor specific isomers is essential for tailoring the properties of long-chain alkylbenzenes for their intended applications.

Table 1: Examples of Catalyst Performance in Long-Chain Alkylbenzene Synthesis

| Catalyst | Alkylating Agent | Benzene/Olefin Molar Ratio | Temperature (°C) | Olefin Conversion (%) | Selectivity to 2-Isomer (%) | Reference |

| AlMCM-41/Beta zeolite composite | 1-Dodecene | 10:1 | 120 | 48 | 76 (2-dodecylbenzene) | capes.gov.brresearchgate.net |

| Trifluoromethane sulfonic acid | 1-Decene | 8:1 | 80 | 100 | 42.29 (2-LAB) | crimsonpublishers.com |

Mechanistic Studies of Alkylation Reactions

The formation of alkylbenzenes, including those with long chains like this compound, is commonly achieved through alkylation reactions. A prominent method for introducing alkyl chains onto an aromatic ring is the Friedel-Crafts alkylation.

Electrophilic Aromatic Substitution Pathways

Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. This mechanism generally involves several key steps. First, a strong electrophile is generated, typically a carbocation, from an alkyl halide or alkene in the presence of a Lewis acid catalyst. ebricmall.comuni.lunih.govplantaedb.com For example, an alkyl halide reacts with a Lewis acid like aluminum trichloride (AlCl₃) to form a carbocation and a complex anion (e.g., AlCl₄⁻).

The aromatic ring, acting as a nucleophile due to its pi electron system, then attacks the generated electrophile. nih.gov This attack disrupts the aromaticity temporarily and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. ebricmall.comuni.lunih.gov

Finally, a proton is removed from the carbon bearing the newly attached alkyl group by a weak base (such as the complex anion formed in the first step), restoring the aromaticity of the ring and yielding the alkylbenzene product. ebricmall.comuni.lunih.gov

While effective, Friedel-Crafts alkylation of benzene with long-chain alkyl halides or alkenes can be subject to limitations. Carbocation rearrangements can occur, leading to branched alkylbenzene isomers rather than the desired linear product, especially with primary or secondary alkyl electrophiles. ebricmall.com Additionally, the introduction of an alkyl group activates the aromatic ring towards further electrophilic attack, potentially leading to polyalkylation, where multiple alkyl chains are added to the same benzene ring. ebricmall.com

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a critical role in Friedel-Crafts alkylation and other alkylation methods by facilitating the generation of the electrophile and influencing the reaction rate and selectivity. Traditional catalysts include Lewis acids such as AlCl₃, FeCl₃, and BF₃, as well as Brønsted acids like HF and H₂SO₄. These catalysts activate the alkylating agent, making it sufficiently electrophilic to be attacked by the relatively electron-rich aromatic ring.

The choice of catalyst can significantly impact the reaction outcome. For instance, in the alkylation of benzene with long-chain olefins, different acidic catalysts, including zeolites, fluorided silica-alumina, and heteropoly acids, have been investigated. Solid acid catalysts, such as zeolites, offer advantages in terms of ease of separation and reduced corrosion compared to liquid acids like HF or AlCl₃. Studies on the alkylation of benzene with long-chain alpha-olefins over zeolite catalysts, such as zeolite-Y and beta zeolite, have explored their activity and selectivity towards linear alkylbenzenes. The Si/Al ratio in zeolites can influence their catalytic activity and selectivity.

More recent research has explored transition metal-catalyzed approaches, such as those involving ruthenium, platinum, and rhodium complexes, for the alkylation of arenes with olefins. These methods can proceed through C-H activation pathways and may offer alternative selectivities, such as the formation of 1-phenyl alkanes (linear alkylbenzenes), which are difficult to obtain selectively via traditional Friedel-Crafts methods.

Transformations of Alkylbenzene Moieties

Once the alkylbenzene structure, such as this compound, is formed, it can undergo further chemical transformations involving either the long alkyl chain or the aromatic ring.

Alkyl Chain Functionalization Mechanisms

The long alkyl chain in this compound is primarily susceptible to reactions at the benzylic position – the carbon atom directly attached to the aromatic ring. This position is particularly reactive due to the resonance stabilization of radical or cationic intermediates that can form there.

Oxidation is a common transformation of alkyl chains in alkylbenzenes, often occurring selectively at the benzylic carbon. Various oxidizing agents can be employed, leading to products such as benzylic alcohols, ketones, or carboxylic acids, depending on the reaction conditions and the presence of benzylic hydrogens. For example, heating alkylbenzenes with aqueous potassium permanganate under acidic conditions can oxidize the alkyl chain to a benzoic acid, provided there is at least one benzylic hydrogen. Mechanistic studies of alkylbenzene oxidation have implicated radical pathways, particularly for benzylic oxidation.

Alkyl chains can also undergo halogenation, which often shows selectivity for the benzylic position under radical conditions due to the weaker benzylic C-H bond.

Furthermore, under certain conditions, long alkyl chains can undergo cracking, particularly in the presence of acidic catalysts like zeolites. This process involves the cleavage of carbon-carbon bonds within the alkyl chain, leading to shorter hydrocarbons and potentially dealkylation products. Studies on the catalytic cracking of n-alkylbenzenes with varying alkyl chain lengths have shown that dealkylation can be a preferential pathway over cracking within the alkyl chain for longer chains.

Aromatic Ring Functionalization Pathways

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, similar to benzene itself. However, the presence of the nonadecyl group influences the reactivity and regioselectivity of these reactions. Alkyl groups are generally activating substituents, making the aromatic ring more reactive towards electrophiles compared to benzene. plantaedb.com They are also typically ortho, para-directing, meaning that incoming electrophiles preferentially substitute at the positions ortho and para to the alkyl chain. plantaedb.com

Examples of EAS reactions that can occur on the aromatic ring of this compound include halogenation (e.g., bromination or chlorination), nitration, and sulfonation. uni.luplantaedb.com The mechanism for these reactions follows the general EAS pathway involving the generation of an electrophile, attack by the aromatic ring, and deprotonation to restore aromaticity. uni.lunih.gov

Beyond traditional EAS, the aromatic ring can also be functionalized through other mechanisms, such as transition metal-catalyzed C-H functionalization reactions. These methods allow for the introduction of various functional groups directly onto the aromatic ring, potentially with different regioselectivities compared to EAS. For instance, catalytic systems involving gold and chiral phosphoric acids have been developed for enantioselective para-C(sp²)−H functionalization of alkyl benzene derivatives.

Theoretical and Experimental Mechanistic Elucidation

Understanding the detailed mechanisms of reactions involving this compound and other alkylbenzenes relies on a combination of theoretical and experimental studies.

Theoretical methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating reaction pathways, transition states, and the energetics of different mechanistic steps. These calculations can provide insights into why certain pathways are favored and the role of catalysts in lowering activation energies. For example, DFT calculations have been used in studies of zeolite-catalyzed alkylation of benzene with olefins to understand the structure-reactivity relationships.

Experimental techniques provide crucial data to support or refute proposed mechanisms. These techniques include:

Kinetic studies: Measuring reaction rates under varying conditions (e.g., concentration, temperature, catalyst loading) can provide information about the rate-determining step and the order of the reaction with respect to different reactants and catalysts.

Spectroscopic methods: Techniques such as NMR, IR, and mass spectrometry can be used to identify intermediates and products, providing snapshots of the reaction pathway.

Isotope labeling studies: Replacing specific atoms with their isotopes can help track the movement of atoms during the reaction and elucidate bond-breaking and bond-forming processes.

Catalyst characterization: Techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and adsorption studies can provide information about the structure, morphology, and acidic properties of solid catalysts, which are relevant to their mechanism of action.

In situ monitoring: Spectroscopic methods or other analytical techniques can be used to monitor the reaction progress and the formation/consumption of species in real-time.

Combined theoretical and experimental approaches are particularly effective for gaining a comprehensive understanding of complex reaction mechanisms in catalysis and organometallic chemistry. Studies on the deactivation mechanisms of zeolite catalysts in alkylbenzene production have utilized a combination of characterization tests and DFT calculations to understand how impurities affect catalytic performance. Similarly, mechanistic investigations of aromatic ring functionalization catalyzed by transition metals often involve both experimental observations and computational modeling to propose plausible catalytic cycles.

Environmental Fate and Biodegradation Studies of Nonadecylbenzene

Environmental Persistence and Distribution Characteristics

Alkylbenzenes, as a class, are generally known for their persistence in the environment. ontosight.ai This persistence can lead to their accumulation in various environmental compartments and potentially in organisms, which could disrupt biological functions. ontosight.ai While the specific environmental and health impacts of nonadecylbenzene require further dedicated study, its hydrophobic nature, stemming from the long alkyl chain, suggests a propensity for partitioning into organic matter-rich phases such as soils, sediments, and potentially the fatty tissues of organisms. ontosight.ai

Studies on soil organic matter have detected this compound, indicating its presence and distribution in this compartment. unesp.br The abundance of this compound, along with other alkylbenzenes, has been observed to vary depending on factors such as land use and soil management practices. unesp.br

Biodegradation Processes in Various Environmental Compartments

Biodegradation is a key process influencing the environmental fate of organic substances. It involves the breakdown of compounds by living organisms, primarily bacteria and fungi, and can occur in various environmental matrices including surface water, sediment, sludge, and soil. ies-ltd.ch

Aerobic Degradation in Soils and Sediments (e.g., OECD 307, 308)

Aerobic degradation, occurring in the presence of oxygen, is a significant pathway for the breakdown of many organic chemicals in soils and sediments. The OECD Test Guidelines 307 and 308 are standard laboratory methods designed to evaluate the aerobic and anaerobic transformation of chemicals in soil and aquatic sediment systems, respectively. ies-ltd.chnih.govoecd.orgoecd.org These tests aim to determine the rate of transformation of a substance and track the formation and decline of transformation products. oecd.orgoecd.org

In OECD 307, soil samples are treated with the test substance and incubated under controlled aerobic conditions. oecd.org Similarly, OECD 308 focuses on aerobic and anaerobic transformations in water and sediment systems. oecd.org These guidelines are particularly relevant for assessing the degradation kinetics of chemicals in these environmental compartments. nih.govconcawe.eu

Anaerobic Degradation Pathways

Anaerobic degradation occurs in the absence of oxygen and is relevant in environments such as anaerobic digesters in wastewater treatment plants, landfills, and certain sediments and aquifers. cler.comnormecows.commdpi.com While aerobic degradation is often faster for many hydrocarbons, anaerobic pathways exist and are crucial for the breakdown of contaminants in oxygen-depleted zones. cler.comnih.govnih.gov

Studies on the anaerobic degradation of aromatic hydrocarbons like benzene and polycyclic aromatic hydrocarbons (PAHs) have revealed that while the process is typically slower than aerobic degradation, it does occur through specific microbial pathways. nih.govnih.gov These pathways can involve reactions such as methylation, hydroxylation, or carboxylation of the aromatic ring. nih.gov Although specific data on the anaerobic degradation pathways of this compound were not extensively found, the general principles of anaerobic degradation of similar aromatic hydrocarbons suggest that microbial communities in anoxic environments have the potential to break down such compounds, albeit potentially slowly. nih.govnih.gov

Mineralization in Surface Waters (e.g., OECD 309)

Mineralization is the complete breakdown of an organic substance into inorganic substances such as carbon dioxide, water, and mineral salts. The OECD Test Guideline 309 is a simulation test specifically designed to measure the aerobic mineralization of a test substance at low concentrations in natural surface water (fresh, brackish, or marine). fera.co.uksitubiosciences.comoecd.orgibacon.com

This test is performed under controlled aerobic conditions, typically in the dark to prevent photolysis, and aims to determine the rate of mineralization and identify any major transformation products. fera.co.uksitubiosciences.comoecd.orgibacon.comecetoc.org The test can be conducted with surface water only (pelagic test) or with the addition of suspended solids or sediment to simulate different water body conditions. fera.co.uksitubiosciences.comoecd.orgecetoc.org Measuring the evolution of 14C-labeled CO2 from a 14C-labeled test substance is a common method to determine the extent of mineralization in these studies. fera.co.ukoecd.orgibacon.com

Ready and Inherent Biodegradability Assessments (e.g., OECD 301B/D/F, 302B/C, 310)

Biodegradability assessments are often conducted in a tiered approach, starting with screening tests to determine if a substance is "readily biodegradable." Ready biodegradability tests (RBTs), such as those in the OECD 301 series (including 301B, 301D, and 301F) and OECD 310, are stringent tests designed to identify substances that undergo rapid and ultimate biodegradation under favorable aerobic conditions. smithers.comnih.govsitubiosciences.comumweltbundesamt.decefic-lri.org Passing these tests indicates that a chemical is likely to degrade quickly in the environment. nih.govselcia.com

If a substance does not meet the criteria for ready biodegradability, further testing may be conducted to assess its "inherent biodegradability" using methods like OECD 302B and 302C. nih.goveuropa.eusitubiosciences.com Inherent biodegradability tests use higher microbial concentrations and are less stringent than ready biodegradability tests, providing a higher probability of observing biodegradation if the potential exists. nih.gov A substance that is inherently biodegradable has the potential to be degraded under suitable conditions, although it may not be rapid or complete in all environmental settings. nih.govsitubiosciences.com

The OECD 301B test, for example, measures biodegradation by monitoring CO2 evolution in a closed aerobic environment over a minimum of 28 days. smithers.comsitubiosciences.com OECD 302B assesses inherent biodegradability, often using parameters like Dissolved Organic Carbon (DOC) removal over a period that can extend up to 60 days. europa.eusitubiosciences.com

Biodegradation Simulation Studies (e.g., OECD 303A, 314B)

Simulation studies represent a higher tier of biodegradation testing and are designed to simulate the conditions of specific environmental compartments or wastewater treatment processes. ies-ltd.chnih.govcefic-lri.org OECD 303A is a simulation test for aerobic sewage treatment, using activated sludge units to assess the fate of chemicals in wastewater treatment plants. ies-ltd.chnih.govselcia.com

The OECD 314 series of guidelines (including 314B) focuses on assessing the biodegradability of chemicals discharged in wastewater and their fate in sewage treatment plants and receiving waters. ies-ltd.chselcia.com OECD 314B specifically addresses biodegradation in activated sludge and often recommends the use of radiolabeled substances for better detection limits. smithers.comselcia.com These simulation tests provide a more realistic assessment of biodegradation under conditions relevant to specific environmental scenarios compared to the simpler screening tests. ies-ltd.chcefic-lri.org

Microbial Communities Involved in Alkylbenzene Degradation

Microorganisms, particularly bacteria and fungi, play a significant role in the biodegradation of alkylbenzenes in various environmental compartments, including soil, sediment, and water. nih.govmdpi.com Studies on the biodegradation of linear alkylbenzenes (LABs) indicate that microbial communities can degrade these compounds under both aerobic and anaerobic conditions. researchgate.netpsu.edu

Under aerobic conditions, the initial enzymatic attack on alkylbenzenes often involves the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation) or oxidation at the beta-position of the alkyl chain (β-oxidation). nih.govpsu.eduscielo.org.mx This process leads to the formation of carboxylated alkyl chains or sulfophenyl-carboxylates, which can be further degraded through β-oxidation. scielo.org.mx Some studies suggest that access to a free end of the alkane chain is significant in the initial degradation of LABs, with external isomers being more readily degraded than internal ones, and longer chain lengths showing better biodegradation in some cases. psu.edu

Anaerobic degradation of alkylbenzenes is generally slower than aerobic degradation. psu.edu However, studies have shown that microbial communities can degrade alkylbenzenes under anaerobic conditions, including sulfate-reducing and methanogenic conditions. psu.eduepa.govepa.gov For instance, toluene, a shorter alkylbenzene, has been shown to be degraded under methanogenic conditions by organisms from landfill sites. psu.edu Anaerobic degradation of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes) often proceeds via the formation of benzoyl-CoA. psu.edu While benzene itself can be more persistent under anoxic conditions, some enrichment cultures have demonstrated the ability to degrade toluene and o-xylene completely to CO2 and CH4 under fermentative/methanogenic conditions. epa.gov

Specific microbial strains capable of degrading long-chain n-alkylbenzenes have been investigated. For example, Alcanivorax sp. strain MBIC 4326 has been shown to degrade long-chain n-alkylbenzenes, with the alkyl side chain primarily processed by β-oxidation. nih.gov

Abiotic Degradation Mechanisms

Abiotic degradation mechanisms, such as photolysis and hydrolysis, can also influence the fate of organic compounds in the environment.

Photolytic Degradation in Aqueous Systems and Surfaces (e.g., OECD 316)

Photolytic degradation involves the breakdown of compounds by light. While some studies suggest that LABs may not undergo significant chemical or photochemical degradation in screening studies oup.com, other research indicates that photodegradation can be one of the fate processes for C12 LABs in coastal environments. nih.gov The OECD Guideline 316 describes a test method for the phototransformation of chemicals in water.

Hydrolytic Stability Investigations (e.g., OECD 111)

Hydrolytic stability refers to the resistance of a compound to degradation by water. The OECD Guideline 111 outlines a method for determining hydrolysis as a function of pH. epa.gov Studies on the hydrolytic stability of related compounds, such as alcohol propoxy sulfates, under OECD 111 Tier 1 testing conditions (5 days at 50°C at pH 4, 7, and 9) have shown them to be hydrolytically stable, with less than 10% hydrolysis observed. regulations.gov Based on studies of linear alkylbenzene sulfonates (LAS), which are derived from LABs, abiotic hydrolysis is generally not considered environmentally significant under typical conditions due to the dominance of biodegradation and sorption as removal mechanisms. who.intcleaninginstitute.org

Environmental Transport and Mobility

The transport and mobility of this compound in the environment are influenced by its physical and chemical properties, such as solubility, vapor pressure, and adsorption behavior. Linear alkylbenzenes are generally characterized by low aqueous solubility and low density, which can affect their distribution in the environment. psu.edu

Soil Leaching Potential (e.g., OECD 312)

Soil leaching is the process by which substances are transported downwards through the soil profile with percolating water. The OECD Guideline 312 describes a laboratory method for assessing the leaching potential of chemicals in soil columns. oecd.orgoecd.org This method involves treating soil columns with the test substance and applying artificial rain to collect leachate. oecd.org The mobility of a chemical in soil can be determined by measuring its penetration depth in the soil column and estimating its soil-water partition coefficient (Koc). smithers.com Due to the hydrophobic nature of long-chain alkylbenzenes like this compound, they are expected to have low mobility in soil and a high potential for adsorption to soil particles. oup.comqatarenergy.qa

Adsorption and Desorption Behavior in Soils and Sludge (e.g., OECD 106)

Adsorption is the process by which a substance binds to the surface of another material, such as soil or sludge particles, while desorption is the release of the bound substance. The OECD Guideline 106 details a batch equilibrium method for determining the adsorption and desorption behavior of chemicals in soil and sludge. situbiosciences.com This test evaluates adsorption on different soil types varying in organic carbon content, clay content, soil texture, and pH. situbiosciences.com

Linear alkylbenzenes are known to adsorb strongly to soil and sediment due to their hydrophobic nature. oup.comusgs.govecetoc.org This strong adsorption can limit their mobility and bioavailability for biodegradation in the aqueous phase. psu.eduecetoc.org The partitioning to soil is often evaluated based on distribution coefficients (Kd) and organic carbon normalized distribution coefficients (Koc). situbiosciences.comeuropa.eu For sorptive chemicals, adsorption to sludge is considered a major elimination route in wastewater treatment plants. ecetoc.org

Data from studies on related compounds, such as cationic surfactants tested according to a refined OECD 106 guideline, highlight the importance of considering different soil types and the potential for non-linear adsorption isotherms, especially for substances where ionic interactions play a significant role. europa.eu

The high potential for adsorption to soil and sediment suggests that this compound, being a long-chain alkylbenzene, would likely exhibit similar behavior, partitioning significantly to solid phases in the environment. oup.comqatarenergy.qa

| Parameter | Typical Behavior for Long-Chain Alkylbenzenes (LABs) | Relevance to this compound (C19) |

| Biodegradation (Aerobic) | Readily biodegradable researchgate.netoup.com | Expected to be biodegradable |

| Biodegradation (Anaerobic) | Slower than aerobic; possible under specific conditions researchgate.netpsu.edu | Potential for anaerobic degradation |

| Photolytic Degradation | Limited in screening studies; can be a fate process oup.comnih.gov | Expected to be limited |

| Hydrolytic Stability | Generally stable under environmental conditions who.intcleaninginstitute.org | Expected to be stable |

| Aqueous Solubility | Low psu.edu | Expected to be low |

| Soil Mobility | Low qatarenergy.qa | Expected to be low |

| Adsorption to Soil/Sediment | High oup.comusgs.govecetoc.org | Expected to be high |

Note: Data in the table are based on findings for linear alkylbenzenes (LABs) as a class of compounds, which includes this compound. Specific experimental data solely for this compound may vary.

Biotransformation and Metabolite Identification in Environmental Systems

Biotransformation in environmental systems involves the alteration of a chemical compound by biological agents, primarily microorganisms. This process can lead to the degradation of the parent compound into various metabolites.

Degradation Products and Their Environmental Implications

While specific detailed studies on the biodegradation pathway and identified degradation products of this compound in environmental systems are limited in the available literature, alkylbenzenes in general are known to undergo biodegradation. The degradation of long-chain alkylbenzenes typically involves the modification of the alkyl chain through processes like oxidation, and potentially alterations to the aromatic ring structure.

The environmental implications of degradation products depend on their persistence, toxicity, and mobility compared to the parent compound. Some degradation products may be less harmful, while others could retain or even exhibit increased environmental concern. For alkylbenzenes generally, degradation products and derivatives can have environmental implications ontosight.ai. Alkylbenzenes are known to be persistent in the environment, and their accumulation in organisms can potentially disrupt biological functions ontosight.ai. Further study is required to understand the specific environmental impacts of this compound's degradation products ontosight.ai.

One study in the context of plant metabolism (rye seedlings) identified 1,3-dihydroxy-5-n-nonadecylbenzene as a predominant alkylresorcinol derivative, suggesting a potential metabolic transformation involving hydroxylation of the benzene ring in that biological system researchgate.netresearchgate.net. While this provides insight into a possible transformation, it does not directly detail environmental biodegradation pathways by microorganisms.

Analytical Strategies for Metabolite Profiling in Biodegradation Studies

Identifying the biotransformation products of compounds like this compound in environmental biodegradation studies requires sophisticated analytical techniques. Common strategies for metabolite profiling in biodegradation studies of hydrocarbons and other organic chemicals include the use of chromatographic methods coupled with mass spectrometry.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed to separate, detect, and identify metabolites formed during biodegradation researchgate.netresearchgate.netcdc.gov. Metabolomics, a field that involves the comprehensive study of metabolites within a biological system, is also relevant to the bioremediation of pollutants researchgate.net. These analytical approaches allow researchers to track the disappearance of the parent compound and the appearance and subsequent fate of intermediate degradation products.

Other techniques mentioned in the context of studying metabolites include high-performance liquid chromatography, Fourier transform-infrared spectroscopy (FT-IR), direct injection mass spectrometry, and nuclear magnetic resonance researchgate.net. The choice of analytical strategy often depends on the chemical properties of the target compound and its potential metabolites.

Bioaccumulation Potential in Model Aquatic Ecosystems

Bioaccumulation is the process by which a substance accumulates in an organism over time when the rate of uptake exceeds the rate of elimination. In aquatic ecosystems, organisms can take up chemicals from the surrounding water (bioconcentration) and through their diet (biomagnification). Bioaccumulation potential is a key factor in assessing the ecological risk of a substance.

Quantitative Relationships with Molecular Properties (e.g., Partition Coefficient, Water Solubility)

The lipophilicity of a neutral organic substance is often estimated by its octanol-water partition coefficient (Kow), which is the ratio of the concentration of the chemical in octanol to its concentration in water at equilibrium epa.goveuropa.eu. The logarithm of this coefficient (log Kow) is commonly used as a predictor of bioconcentration for organic, non-polar substances researchgate.netnih.gov. A higher log Kow generally indicates greater lipophilicity and a higher potential to partition into the lipid tissues of organisms, thus suggesting a higher bioaccumulation potential ecetoc.orgepa.gov.

Water solubility is also a significant factor influencing bioaccumulation nih.govchemsafetypro.comecetoc.org. Substances with low water solubility tend to have higher log Kow values and a greater propensity to accumulate in organisms europa.eu. However, for extremely lipophilic substances with very high log Kow values, low water solubility can sometimes limit their uptake rate in aquatic organisms, potentially affecting the direct relationship between log Kow and bioaccumulation nih.gov.

For this compound, one experimental study reported a log Pow (partition coefficient n-octanol/water) of -1.09 ± 0.16 at 22 °C and a water solubility of 49.23 g/L. These values suggest a relatively hydrophilic compound with high water solubility, which would typically indicate a low potential for bioaccumulation. However, these values appear inconsistent with the chemical structure of this compound, which features a long 19-carbon alkyl chain and would be expected to be highly hydrophobic with a high log Kow and low water solubility.

It is worth noting that another part of the same source mentions predicted bioconcentration factors (BCFs) for this compound using a measured log Kow of 5.5. A log Kow of 5.5 is significantly different from -1.09 and is more in line with the expected hydrophobicity of a molecule with a long alkyl chain. Using this log Kow of 5.5, predicted log BCF values were 1.92 (BCF of 84) based on a regression estimate and 2.79 (BCF of 609) based on the Arnot-Gobas model. These predicted BCF values, based on a log Kow of 5.5, suggest a moderate potential for bioconcentration in fish.

The discrepancy between the reported experimental log Pow of -1.09 and the implied log Kow of 5.5 used for BCF predictions highlights the need for caution when interpreting the available data and suggests that further clarification or experimental studies may be necessary to accurately determine the partition coefficient and water solubility of this compound and subsequently assess its bioaccumulation potential.

Biotransformation within an organism can also significantly influence bioaccumulation. If a substance is readily metabolized, its elimination rate increases, which can reduce its bioaccumulation potential even if it is highly lipophilic researchgate.netnih.gov.

Advanced Analytical Techniques for Nonadecylbenzene Characterization in Research

Chromatographic Separations

Chromatographic techniques are essential for isolating nonadecylbenzene from other compounds present in a sample before detection and characterization. Different chromatographic methods are chosen based on the sample matrix, the concentration of this compound, and the required level of separation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of various organic compounds, including alkylbenzenes. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. The application of HPLC for the analysis of long-chain linear alkylbenzenes (LABs), which include this compound, has been demonstrated. researchgate.net A multi-dimensional HPLC system utilizing normal phase columns has been developed for the quantitative measurement of aromatic core content, mass composition, and aliphatic side chain distributions in hydrocarbon fractions of heavy distillates. This system used this compound as a starting cut point reference. researchgate.netoup.com HPLC can be coupled with various detectors, and its use in conjunction with mass spectrometry (LC-MS) is particularly powerful for the analysis of complex samples. acs.orguio.nogoogle.commeasurlabs.com

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas through a column containing a stationary phase, separating compounds based on their boiling points and interactions with the stationary phase. GC is frequently coupled with Mass Spectrometry (GC-MS) for the analysis of long-chain alkylbenzenes in environmental and geological samples. usgs.govresearchgate.netnih.govcore.ac.uk This combined approach is effective in analyzing complex hydrocarbon fractions and can achieve high signal-to-noise ratios for these compounds even in intricate mixtures. usgs.gov GC has been used for the determination of long-chain alkylbenzenes in marine sediment samples, with procedures established for analyzing individual linear alkylbenzenes. usgs.gov

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and relatively rapid chromatographic technique often used for initial screening and separation of compounds. It involves a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action. Compounds separate based on their polarity and differential migration rates. TLC has been used for the gross lipid class profiling of samples containing compounds like alkylresorcinols, which share structural similarities with alkylbenzenes, before more detailed analysis by techniques like GC-MS. core.ac.uk Preparative TLC has also been employed to separate alkylaromatic fractions with long alkyl side chains from saturates in crude oil. nih.gov While not providing the quantitative precision of HPLC or GC, TLC can be valuable for quickly assessing the presence and approximate number of components in a sample containing this compound or for sample cleanup prior to other analytical methods. researchgate.netresearchgate.net

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. When coupled with chromatographic techniques, MS enables the identification and characterization of separated components. researchgate.netoup.comacs.orguio.notargetanalysis.grresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection and identification power of MS. This hyphenated technique is particularly useful for analyzing less volatile or thermally labile compounds that are not suitable for GC. LC-MS is employed for the analysis of complex mixtures and the identification of unknown chemical species. acs.orguio.nomeasurlabs.comresearchgate.net It has been used for the analysis of long-chain linear alkylbenzene sulfonates (LAS), which are related to alkylbenzenes, in environmental water samples. shimadzu.com The high sensitivity of LC-MS allows for the detection of components at low concentrations and can aid in identifying multiple components in a sample. measurlabs.com

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions and aiding in the structural elucidation of compounds. HRMS offers greater specificity and can differentiate between compounds with very similar nominal masses. oup.comuio.noresearchgate.net It is a valuable tool for both targeted and non-targeted analysis, facilitating the identification of known compounds and the characterization of unknown substances. nih.gov HRMS, often coupled with GC or LC, is used for comprehensive lipid profiling and the detailed characterization of complex samples where this compound might be present. researchgate.netcir-safety.org The combination of chromatographic separation and HRMS detection provides a powerful approach for the unambiguous identification and detailed analysis of this compound within complex matrices. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about an analyte by fragmenting selected ions and analyzing the resulting product ions mdpi.com. For this compound, MS/MS can provide insights into the points of cleavage along the alkyl chain and at the benzene ring linkage. While specific MS/MS fragmentation data for this compound was not extensively detailed in the provided search results, the general principles of MS/MS and fragmentation of similar compounds can be applied.

Collision-induced dissociation (CID) is a common fragmentation method in MS/MS, where precursor ions collide with neutral gas molecules, leading to dissociation into smaller fragment ions mdpi.comresearchgate.net. The fragmentation patterns observed are characteristic of the molecule's structure. For alkylbenzenes, fragmentation often occurs along the alkyl chain, particularly at the benzylic position (the carbon atom directly attached to the benzene ring), due to the stability of the resulting carbocations or radical ions ethz.ch. Analysis of these fragment ions in the MS/MS spectrum can help confirm the presence and structure of the this compound molecule. Studies on related alkylbenzene isomers have shown that tandem MS with CID can differentiate regioisomers based on their distinct fragmentation patterns ethz.ch.

Ambient Mass Spectrometry Techniques

Ambient Mass Spectrometry (AMS) techniques allow for the analysis of samples in their native state with minimal or no sample preparation, offering advantages in terms of speed and simplicity nsf.govnih.gov. Various AMS methods have been developed, including Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) nsf.govecut.edu.cnvscht.cz. These techniques generate ions directly from the sample surface under atmospheric pressure conditions noaa.gov.

One search result mentions the analysis of alkylbenzene standards, noting that both M⁺ and [M+N]⁺ ions were formed using Atmospheric Solids Analysis Probe (ASAP), which was very similar to the ASAP analysis of this compound researchgate.net. This suggests that ASAP, an ambient ionization technique, can be applied to this compound. ASAP typically involves the ionization of solid or liquid samples by a corona discharge in a stream of heated gas researchgate.net. The resulting ions can then be analyzed by mass spectrometry. The use of AMS techniques like ASAP for this compound analysis could be beneficial for rapid screening or direct analysis of samples where minimal preparation is desired.

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods provide complementary information to mass spectrometry, offering insights into the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the detailed molecular structure of organic compounds uobasrah.edu.iq. Both ¹H NMR and ¹³C NMR spectroscopy provide information about the types, numbers, and connectivity of atoms within a molecule uobasrah.edu.iqchemistrysteps.com.

For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons in the aromatic ring and the protons in the long alkyl chain. The aromatic protons typically resonate in the downfield region (around 7-8 ppm), while the aliphatic protons of the nineteen-carbon chain would show signals in the upfield region (around 0.8-2.6 ppm), with variations depending on their position relative to the benzene ring chemistrysteps.comchemicalbook.com. The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of neighboring protons uobasrah.edu.iq.

PubChem provides ¹H NMR spectral data for this compound (CAS 29136-19-4) recorded at 89.56 MHz in CDCl₃ chemicalbook.com. Key signals are observed in the aromatic region (7.40 to 7.01 ppm) and the aliphatic region (2.59 ppm, 1.59 ppm, 1.26 ppm, and 0.88 ppm) chemicalbook.com. This data is consistent with the expected structure of this compound, showing signals for the aromatic protons and the various methylene and methyl protons of the long alkyl chain.

Similarly, ¹³C NMR spectroscopy would provide signals for each unique carbon environment in the molecule, offering further confirmation of the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on the vibrations of its chemical bonds itwreagents.commpg.de. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of C-H bonds in both the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations within the benzene ring. The presence of a monosubstituted benzene ring would be indicated by specific absorption patterns in the IR spectrum.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for detecting chromophores, such as aromatic rings or conjugated systems itwreagents.combath.ac.ukuni-muenchen.deresearchgate.net. This compound, with its benzene ring, would exhibit characteristic UV absorption bands in the ultraviolet region, typically between 200 and 280 nm, due to the π-π* electronic transitions within the aromatic system bath.ac.ukresearchgate.net. The intensity and position of these bands can provide some information about the electronic environment of the benzene ring. While specific IR and UV-Vis spectra for this compound were not detailed in the search results in the context of functional group analysis, these techniques are standard for confirming the presence of the aromatic moiety and aliphatic character of the molecule.

Sample Preparation Strategies for Complex Matrices

Analyzing this compound in complex matrices, such as environmental or biological samples, often requires sample preparation steps to isolate and concentrate the analyte and remove interfering substances mdpi.commdpi.comchromatographyonline.comchromatographyonline.comnih.govtaylorfrancis.com. This compound has been identified in biological samples in environmental studies boem.gov.

Extraction and Enrichment Techniques

Extraction and enrichment techniques are crucial for efficiently isolating this compound from complex matrices prior to analysis by techniques like GC-MS or LC-MS. Given its nonpolar nature due to the long alkyl chain, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed methods mdpi.comchromatographyonline.com.

SPE involves passing the sample through a solid sorbent material that selectively retains the analyte of interest mdpi.comchromatographyonline.com. Nonpolar sorbents, such as C18 stationary phases, would be suitable for extracting this compound from aqueous or polar matrices mdpi.com. After the matrix components are washed away, the this compound can be eluted with a suitable organic solvent, resulting in a cleaner and more concentrated extract. SPE can also be used for online sample pre-concentration to boost sensitivity in separation techniques mdpi.com.

Solid-phase microextraction (SPME) is another solventless or minimal-solvent approach that uses a fiber coated with an extracting phase to adsorb analytes from the sample matrix mdpi.comchromatographyonline.com. SPME can be applied to both liquid and headspace samples and is useful for both volatile and semi-volatile compounds chromatographyonline.com.

Micro-Extraction and Solid-Phase Microextraction (SPME)

Micro-extraction techniques, including Solid-Phase Microextraction (SPME), represent a significant advancement in sample preparation for the analysis of organic compounds like this compound. SPME is highlighted as a simple, sensitive, rapid, and solvent-free method for extracting analytes from various sample types, including gaseous, liquid, and solid matrices. nih.govmdpi.com This technique integrates sampling, extraction, and sample introduction into a single step, offering advantages such as reduced sample preparation time and lower disposal costs compared to traditional methods like liquid-liquid extraction (LLE). mdpi.combuffalostate.edu

The fundamental principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated on a fused silica fiber. mdpi.combioline.org.brnih.gov The amount of analyte extracted at equilibrium is determined by its partition coefficient between the sample matrix and the coating material. nih.gov Different fiber coatings are available, and the choice of coating significantly impacts the extraction efficiency and selectivity for different analytes. nih.govmdpi.com

SPME has been applied to the analysis of long-chain linear alkylbenzenes (LABs), which include this compound, in various matrices. For instance, it has been proposed as an alternative sample preparation technology for the analysis of LABs in detergents, offering advantages like being solvent-free, fast, and requiring only small amounts of sample. researchgate.net In the context of environmental analysis, SPME has been utilized for the analysis of hydrocarbons, including alkylbenzenes, in water samples. acs.org While SPME offers numerous benefits, it has been noted that achieving equilibrium can require extended extraction times for high molecular weight compounds. acs.orgmdpi.com

SPME is often coupled with chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the separation and detection of extracted analytes. nih.govmdpi.com Thermal desorption in the GC injector is a common method for releasing analytes from the SPME fiber. buffalostate.eduresearchgate.net The technique provides linear results over a wide range of analyte concentrations. nih.gov

Data Processing and Chemometric Analysis for Complex Samples

The analysis of complex samples containing this compound, particularly when using hyphenated techniques like GC-MS or HPLC-MS, generates large and complex datasets. Data processing and chemometric analysis are essential tools for extracting meaningful information from these datasets. ebsco.comresearchgate.netunibo.it Chemometrics involves the application of mathematical and statistical techniques to chemical data to enhance the understanding and interpretation of results. ebsco.comresearchgate.net

In the context of analyzing complex chemical mixtures such as petroleum hydrocarbons or environmental samples containing alkylbenzenes, chemometric methods are invaluable for tasks such as component identification, quantification, and the differentiation of samples based on their chemical profiles. dmu.dk Data processing in chemometrics typically involves initial steps like signal preprocessing, which can include baseline removal, normalization, and chromatographic peak alignment, to correct for variations and improve data quality. dmu.dkmdpi.com

Multivariate statistical methods are central to chemometric analysis of complex samples. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly employed to explore the relationships within the data, identify patterns, and build predictive models. dmu.dk These methods can handle the multidimensional data generated by techniques like GC-MS and LC-MS, allowing for the simultaneous analysis of multiple variables. researchgate.net

Chemometrics can aid in the quantitative analysis of specific compounds within complex mixtures, even in the presence of interfering substances, by leveraging the full spectral or chromatographic information. mdpi.com This is particularly useful when analyzing samples where complete chromatographic resolution of all components is challenging. The application of chemometric tools allows for a more comprehensive interpretation of complex analytical data, moving beyond univariate analysis to exploit the global data structure. researchgate.net

Computational Chemistry and Theoretical Modeling of Nonadecylbenzene Systems

Molecular Structure and Conformation Studies

Understanding the three-dimensional structure and flexibility of Nonadecylbenzene is crucial as it can influence its physical properties and chemical interactions. Computational methods are well-suited for exploring these aspects.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for investigating the electronic structure of molecules. These calculations can provide information about the distribution of electrons, molecular orbitals (like HOMO and LUMO), electrostatic potential, and charge distribution within this compound. plantaedb.comnih.govebricmall.comuni.lu Analyzing these electronic properties can offer insights into the molecule's reactivity, potential sites for electrophilic or nucleophilic attack, and the nature of intramolecular interactions. nih.govebricmall.com While specific calculations for this compound were not found, these methods are routinely applied to aromatic hydrocarbons and long-chain alkanes, providing a basis for studying this combined structure. nih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their flexibility and accessible conformations. For this compound, MD simulations could explore the various ways the long nonadecyl chain can orient itself relative to the benzene ring, and how these conformations change over time and under different conditions (e.g., temperature, solvent). This is particularly relevant for molecules with long flexible chains, where a multitude of conformations are possible. Analyzing MD trajectories can help determine the preferred conformations and the energy barriers between different conformers.

Quantum Chemical Calculations for Electronic Properties

Reaction Mechanism Prediction and Simulation

Computational methods are powerful tools for elucidating the step-by-step processes of chemical reactions involving this compound, even if specific reactions were not found in the search results.

Identifying transition states is key to understanding reaction mechanisms and predicting reaction rates. Computational techniques, often based on quantum chemistry, can locate transition states on the potential energy surface, providing the activation energy barrier for a reaction. By calculating the energy difference between reactants, transition states, and products, the energetics of a reaction involving this compound can be determined. This allows for the prediction of reaction feasibility and the identification of the rate-determining step in a multi-step process.

Transition State Analysis and Reaction Energetics

Catalyst Design and Optimization through Computational Approaches

Computational chemistry plays an increasingly important role in the design and optimization of catalysts for various chemical transformations. While specific catalytic reactions involving this compound were not detailed in the search results, computational methods can be applied to design catalysts for reactions where this compound is a reactant or product.

Computational approaches can assist in understanding how a catalyst interacts with reactants and transition states, thereby lowering the activation energy. Techniques such as DFT can be used to model the adsorption of molecules onto catalyst surfaces (in heterogeneous catalysis) or the interaction within a catalyst-substrate complex (in homogeneous catalysis). plantaedb.com Computational screening of potential catalyst materials or structures can help identify promising candidates before experimental synthesis and testing, accelerating the discovery process. Machine learning techniques are also being integrated with computational chemistry for more efficient catalyst design and performance prediction.

Environmental Fate Prediction Models

Predicting the environmental fate of chemicals involves understanding how they are transported, transformed, and distributed across different environmental compartments such as air, water, soil, and sediment. Computational models are essential tools for this purpose, especially when experimental data are scarce or difficult to obtain. These models integrate a chemical's properties with environmental parameters to simulate its behavior in various scenarios.